molecular formula C21H20O12 B137422 Eriodictyol 7-glucuronide CAS No. 133360-47-1

Eriodictyol 7-glucuronide

Cat. No.: B137422
CAS No.: 133360-47-1
M. Wt: 464.4 g/mol
InChI Key: YSORAXGDTRAEMV-ZJIWIORTSA-N
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Description

Eriodictyol 7-glucuronide is a flavonoid compound that belongs to the flavanones subclass. It is a glucuronide conjugate of eriodictyol, which is abundantly found in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriodictyol 7-glucuronide can be synthesized through the glucuronidation of eriodictyol. The process involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to eriodictyol. The reaction typically occurs under mild conditions, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) to facilitate the transfer .

Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. For instance, Corynebacterium glutamicum has been employed as a host to produce eriodictyol directly from tyrosine. This method leverages the biosynthetic pathway of flavonoids, starting from L-tyrosine, which is converted to naringenin chalcone and subsequently to eriodictyol .

Chemical Reactions Analysis

Types of Reactions: Eriodictyol 7-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

Scientific Research Applications

Eriodictyol 7-glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of eriodictyol 7-glucuronide involves its interaction with various molecular targets and pathways. It modulates cell-signaling cascades, including the activation of the Nrf2/HO-1 pathway, which plays a crucial role in protecting cells from oxidative stress and apoptosis. Additionally, it influences the expression of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes .

Comparison with Similar Compounds

Eriodictyol 7-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:

This compound stands out due to its enhanced bioavailability and specific molecular interactions, making it a valuable compound for various scientific and therapeutic applications.

Biological Activity

Eriodictyol 7-glucuronide (EDG) is a flavonoid compound derived from the metabolism of eriodictyol, a natural product found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This article delves into the biological activity of EDG, supported by recent research findings, data tables, and case studies.

This compound is characterized by its glucuronide moiety, which enhances its solubility and bioavailability. The compound exerts its biological effects primarily through the modulation of various signaling pathways:

  • Nrf2/ARE Pathway : EDG activates the Nrf2 pathway, leading to the expression of antioxidant enzymes that mitigate oxidative stress in cells .
  • Inflammatory Pathways : It inhibits pro-inflammatory cytokines and signaling pathways such as NF-κB, thereby reducing inflammation in various models .

Table 1: Key Biological Activities of this compound

Biological Activity Mechanism Reference
AntioxidantScavenges free radicals; activates Nrf2/ARE
Anti-inflammatoryInhibits NF-κB signaling; reduces cytokine release
NeuroprotectiveProtects neurons from apoptosis; improves cognition
AnticancerInhibits cancer cell proliferation
HypoglycemicRegulates glucose metabolism

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of EDG. In a mouse model of Alzheimer’s disease (AD), EDG significantly improved cognitive function and reduced amyloid-beta (Aβ) aggregation. The mechanism involves the activation of the Nrf2 pathway, which protects against oxidative stress and apoptosis in neuronal cells .

In vitro studies using HT-22 cells demonstrated that EDG inhibited Tau hyperphosphorylation and protected against Aβ-induced neurotoxicity .

Anti-Inflammatory Effects

EDG has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the release of inflammatory mediators. In a study involving human basophilic KU812F cells, EDG inhibited FcεRI-mediated degranulation and calcium influx, which are critical in allergic responses .

Antioxidant Activity

The antioxidant capacity of EDG was evaluated using various assays that demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. In HepG2 cells treated with free fatty acids (FFAs), EDG reduced reactive oxygen species (ROS) levels and improved mitochondrial function .

Anticancer Potential

In molecular docking studies, EDG exhibited strong binding affinity to targets associated with cancer progression, suggesting potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Alzheimer’s Disease Model

In a controlled experiment involving APP/PS1 transgenic mice, administration of EDG resulted in significant improvements in memory performance on behavioral tests. Histological analysis revealed a reduction in Aβ plaques and tau pathology compared to untreated controls .

Case Study 2: Hyperlipidemia Management

A study on high-fat diet-induced hyperlipidemia in mice demonstrated that treatment with EDG significantly lowered triglyceride levels and improved lipid profiles. Biochemical assays indicated decreased expression of lipogenic enzymes while enhancing fatty acid oxidation pathways .

Future Perspectives

The potential therapeutic applications of this compound are vast, particularly in neurodegenerative diseases, metabolic disorders, and cancer therapy. Future research should focus on:

  • Clinical Trials : To validate efficacy and safety in human subjects.
  • Mechanistic Studies : To further elucidate the pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and targeted delivery systems.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORAXGDTRAEMV-ZJIWIORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928088
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133360-47-1
Record name (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133360-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriodictyol 7-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fertilization impact the levels of Eriodictyol 7-glucuronide in chokeberry fruit?

A2: Interestingly, applying different fertilization strategies to chokeberry plants seems to influence the concentration of this compound in the fruit. [] Specifically, chokeberries treated with the commercial fertilizer Alkalin exhibited the highest content of this compound compared to control groups or those treated with manganese. This finding suggests that specific nutrient availability might influence the biosynthesis or accumulation of this compound in the fruit.

Q2: Is there evidence that this compound follows Lipinski's Rule of Five?

A3: The provided research does not directly address whether this compound adheres to Lipinski's Rule of Five. [] This rule is used to assess the drug-likeness of a molecule based on its molecular weight, lipophilicity, and hydrogen bonding characteristics. Further investigation into the physicochemical properties of this compound is needed to determine its compliance with these parameters.

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